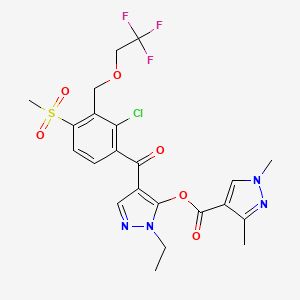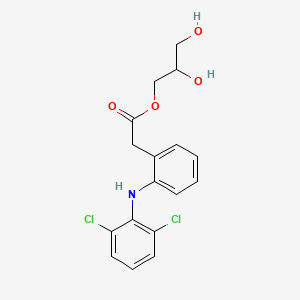
3,2'-Dihydroxy-4,5-dimethoxybibenzyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,2’-Dihydroxy-4,5-dimethoxybibenzyl is an organic compound that belongs to the bibenzyl family. This compound is characterized by the presence of two hydroxyl groups and two methoxy groups attached to a bibenzyl skeleton. It is a natural product often found in various plant species and has been the subject of numerous scientific studies due to its potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,2’-Dihydroxy-4,5-dimethoxybibenzyl typically involves the coupling of appropriate benzyl derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a boronic acid derivative reacts with a halogenated benzyl compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 3,2’-Dihydroxy-4,5-dimethoxybibenzyl may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reactions while minimizing by-products .
化学反応の分析
Types of Reactions
3,2’-Dihydroxy-4,5-dimethoxybibenzyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted bibenzyl compounds .
科学的研究の応用
3,2’-Dihydroxy-4,5-dimethoxybibenzyl has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
作用機序
The mechanism of action of 3,2’-Dihydroxy-4,5-dimethoxybibenzyl involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
- 3,3’-Dihydroxy-4,5-dimethoxybibenzyl
- 3,4’-Dihydroxy-5,5’-dimethoxybibenzyl
- 4,4’-Dihydroxy-3,5-dimethoxybibenzyl
Uniqueness
3,2’-Dihydroxy-4,5-dimethoxybibenzyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
特性
分子式 |
C16H18O4 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
5-[2-(2-hydroxyphenyl)ethyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C16H18O4/c1-19-15-10-11(9-14(18)16(15)20-2)7-8-12-5-3-4-6-13(12)17/h3-6,9-10,17-18H,7-8H2,1-2H3 |
InChIキー |
UKTGWJQYLXXLOG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)O)CCC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


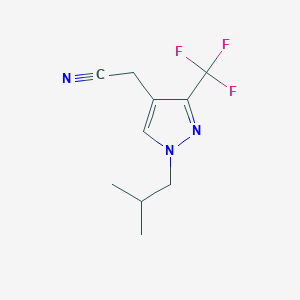
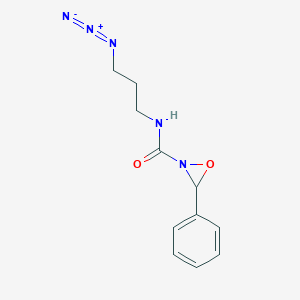
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
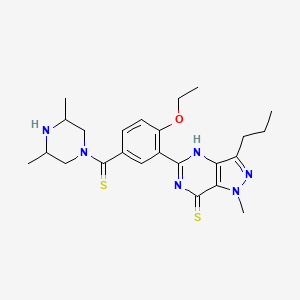
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
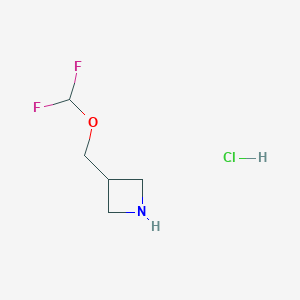
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)

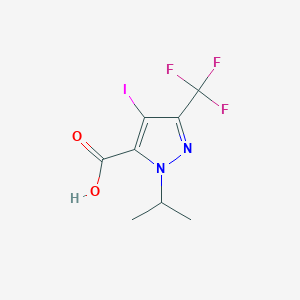
![1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine](/img/structure/B13428411.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428415.png)
